2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt 2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt
Brand Name: Vulcanchem
CAS No.: 6222-44-2
VCID: VC16477662
InChI: InChI=1S/C16H12ClN3O8S2.2Na/c17-8-1-2-12(21)11(5-8)19-20-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-10(18)14(7)16(15)22;;/h1-6,21-22H,18H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
SMILES:
Molecular Formula: C16H10ClN3Na2O8S2
Molecular Weight: 517.8 g/mol

2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt

CAS No.: 6222-44-2

Cat. No.: VC16477662

Molecular Formula: C16H10ClN3Na2O8S2

Molecular Weight: 517.8 g/mol

* For research use only. Not for human or veterinary use.

2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt - 6222-44-2

Specification

CAS No. 6222-44-2
Molecular Formula C16H10ClN3Na2O8S2
Molecular Weight 517.8 g/mol
IUPAC Name disodium;5-amino-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Standard InChI InChI=1S/C16H12ClN3O8S2.2Na/c17-8-1-2-12(21)11(5-8)19-20-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-10(18)14(7)16(15)22;;/h1-6,21-22H,18H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Standard InChI Key LXMPQKYJNAPKTC-UHFFFAOYSA-L
Canonical SMILES C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2,7-naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt, delineates its structure unambiguously:

  • A naphthalene backbone with sulfonic acid groups at positions 2 and 7.

  • An amino group at position 4 and a hydroxyl group at position 5.

  • An azo group (-N=N-) at position 6, bridging the naphthalene core to a 5-chloro-2-hydroxyphenyl substituent.

  • Two sodium counterions neutralizing the sulfonic acid groups.

The molecular formula is C₁₆H₁₀ClN₃Na₂O₈S₂, with a calculated average molecular mass of 541.84 g/mol and a monoisotopic mass of 541.93 g/mol .

Structural Analysis

Key structural features include:

  • Sulfonic Acid Groups: Enhance water solubility and facilitate ionic interactions.

  • Azo Chromophore: Imparts color and UV-Vis absorption properties, typical of dyes .

  • Chlorophenolic Group: Introduces steric and electronic effects, influencing reactivity and stability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential sulfonation, diazotization, and coupling reactions:

Step 1: Sulfonation of Naphthalene

Naphthalene undergoes sulfonation with concentrated sulfuric acid (≥90%) under inert gas (e.g., nitrogen) to yield 2,7-naphthalenedisulfonic acid. Optimized conditions from analogous syntheses include:

  • Temperature: 80–95°C

  • Molar Ratio (naphthalene:H₂SO₄): 1:1.15–3

  • Reaction Time: 150–180 minutes .

Step 2: Diazotization and Azo Coupling

The amino group at position 4 is diazotized using nitrous acid (HNO₂), followed by coupling with 5-chloro-2-hydroxybenzene under alkaline conditions. Critical parameters:

  • pH: 8–10 (to activate the phenolic coupling component).

  • Temperature: 0–5°C (prevents premature decomposition of the diazonium salt).

Step 3: Neutralization and Isolation

The product is neutralized with sodium hydroxide to form the disodium salt, precipitated, and purified via recrystallization .

Industrial-Scale Considerations

The patent CN112457222A highlights methodologies to enhance purity and yield in sulfonation reactions :

  • Negative Pressure (10–100 Pa): Reduces byproduct formation during sulfonation.

  • Acidity Control (50–90%): Ensures optimal protonation states for intermediate stability.

Physicochemical Properties

Solubility and Stability

  • Water Solubility: High (>500 g/L at 25°C) due to sulfonate groups.

  • Thermal Stability: Decomposes above 250°C, with exothermic peaks observed via DSC.

  • pH Sensitivity: Stable in acidic to neutral conditions (pH 3–7); azo bond cleavage occurs under strong alkaline or reductive conditions.

Spectroscopic Data

  • UV-Vis Absorption: λₘₐₓ ≈ 480–520 nm (azo chromophore), ε > 20,000 L·mol⁻¹·cm⁻¹.

  • FT-IR Signatures:

    • 1180 cm⁻¹ (S=O asymmetric stretch).

    • 1550 cm⁻¹ (N=N stretch).

    • 3450 cm⁻¹ (O-H from phenolic group).

Applications and Industrial Relevance

Textile Dyeing

As an azo dye, the compound binds covalently to cellulose fibers under alkaline conditions, yielding wash-fast coloration. Comparative studies with Reactive Black 5 (a tetrasodium analog) suggest superior affinity for cotton due to reduced steric hindrance from the disodium structure .

Biological Staining

Preliminary research indicates potential as a histological stain for polysaccharides, leveraging sulfonic acid groups to target carbohydrate-rich tissues.

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